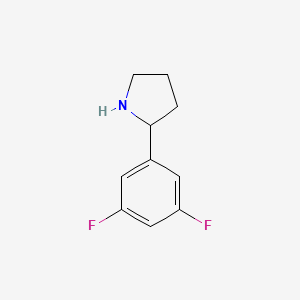

2-(3,5-Difluorophenyl)pyrrolidine

Description

Properties

IUPAC Name |

2-(3,5-difluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAOTHVFVJELEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602679 | |

| Record name | 2-(3,5-Difluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886503-11-3 | |

| Record name | 2-(3,5-Difluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-difluorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2R)-2-(3,5-Difluorophenyl)pyrrolidine: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(3,5-Difluorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted pyrrolidine, it belongs to a class of saturated nitrogen heterocycles that are prevalent scaffolds in a vast number of biologically active molecules.[1] The structure, featuring a pyrrolidine ring with a defined (R)-stereocenter at the 2-position and a symmetrically difluorinated phenyl group, provides a unique combination of three-dimensionality and metabolic stability.

The fluorine atoms at the 3- and 5-positions of the phenyl ring are critical features. They act as bioisosteres for hydrogen, increasing metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the strong electron-withdrawing nature of fluorine can significantly alter the physicochemical properties of the molecule, such as pKa and lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this valuable chiral building block.

Physicochemical and Spectroscopic Properties

The core chemical and physical properties of (2R)-2-(3,5-Difluorophenyl)pyrrolidine are summarized below. The data is primarily based on predicted values from chemical databases, which provide a reliable estimate for research and development purposes.

Core Properties

A summary of the key physicochemical data for the compound is presented in Table 1. These properties are fundamental for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | (2R)-2-(3,5-difluorophenyl)pyrrolidine | N/A |

| CAS Number | 1241683-70-4 | [2][3] |

| Molecular Formula | C₁₀H₁₁F₂N | [2][3] |

| Molecular Weight | 183.20 g/mol | [2][3] |

| Appearance | Not specified; likely a liquid or low-melting solid | N/A |

| Boiling Point | 221.2 ± 40.0 °C (Predicted) | [2][3] |

| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 9.14 ± 0.10 (Predicted) | [2][3] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of (2R)-2-(3,5-Difluorophenyl)pyrrolidine.

The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Based on the spectrum of the racemic mixture, the following characteristic signals are expected for the (2R)-enantiomer.[4]

-

Aromatic Protons (6.8-7.2 ppm): The 3,5-difluoro substitution pattern results in two distinct signals for the three aromatic protons. The proton at the C2 position (between the fluorines) will appear as a triplet of triplets due to coupling with both the fluorine atoms and the C4/C6 protons. The C4 and C6 protons will appear as a doublet of doublets.

-

Benzylic Proton (C2-H, ~4.2 ppm): The proton on the chiral carbon of the pyrrolidine ring is expected to be a triplet or doublet of doublets, coupled to the adjacent C3 methylene protons.

-

Pyrrolidine Protons (1.8-3.5 ppm): The methylene protons of the pyrrolidine ring (C3, C4, C5) will appear as complex multiplets in the aliphatic region of the spectrum. The protons on C5, adjacent to the nitrogen, will be the most downfield of this group.

-

Amine Proton (N-H): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.

The ¹³C NMR spectrum is characterized by strong C-F coupling, which is a hallmark of fluorinated aromatic compounds.

-

Aromatic Carbons: The carbons directly bonded to fluorine (C3' and C5') will appear as a doublet with a large ¹JCF coupling constant (typically >240 Hz). The other aromatic carbons will show smaller 2-bond and 3-bond C-F couplings.

-

Pyrrolidine Carbons: The five carbons of the pyrrolidine ring will appear in the aliphatic region (typically 25-65 ppm).

A single resonance is expected in the ¹⁹F NMR spectrum, as both fluorine atoms are chemically equivalent due to the symmetry of the 3,5-substitution pattern.

Synthesis and Stereochemical Control

While specific, published, step-by-step protocols for the synthesis of (2R)-2-(3,5-Difluorophenyl)pyrrolidine are not as prevalent as for its 2,5-difluoro isomer, its synthesis can be achieved through established methodologies for creating chiral 2-arylpyrrolidines. The primary challenge lies in establishing the desired (R)-stereochemistry at the C2 position. Two logical and field-proven strategies are asymmetric synthesis and chiral resolution.

Conceptual Synthetic Workflow

A common and effective approach involves the asymmetric reduction of a cyclic imine precursor. This strategy introduces the stereocenter in a controlled manner, avoiding the need for later-stage resolution.

Caption: Asymmetric synthesis workflow for (2R)-2-(3,5-Difluorophenyl)pyrrolidine.

Exemplary Synthesis Protocol (Adapted from Analogous Syntheses)

The following protocol is a representative, logical methodology adapted from established syntheses of similar compounds, such as the 2,5-difluoro isomer.[5] This protocol illustrates a pathway via an intermediate cyclic imine followed by asymmetric reduction.

Step 1: Synthesis of 5-(3,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole (Imine Precursor)

-

Reaction Setup: To a solution of 4-amino-1-(3,5-difluorophenyl)butan-1-one hydrochloride in a suitable organic solvent (e.g., toluene), add a base such as triethylamine to neutralize the salt.

-

Cyclization/Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water formed during the reaction. The intramolecular condensation between the amine and ketone functionalities yields the cyclic imine.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imine, which can be used directly or purified by distillation.

Causality Behind Choices: Toluene is chosen for its ability to form an azeotrope with water, facilitating its removal and driving the equilibrium towards the cyclized product. The Dean-Stark trap is a critical piece of equipment for this purpose.

Step 2: Asymmetric Reduction to (2R)-2-(3,5-Difluorophenyl)pyrrolidine

-

Catalyst Preparation: In a separate flask under an inert atmosphere (e.g., Argon), prepare the chiral catalyst. A common choice would be a CBS catalyst (Corey-Bakshi-Shibata) or a chiral phosphoric acid.

-

Reduction Reaction: Dissolve the imine precursor from Step 1 in an anhydrous solvent like tetrahydrofuran (THF). Cool the solution to a low temperature (e.g., 0 °C or -20 °C) to enhance stereoselectivity.

-

Add the reducing agent, such as borane-dimethyl sulfide complex (BMS) or catecholborane, to the solution, followed by the slow addition of the pre-formed chiral catalyst.

-

Monitoring and Quenching: Stir the reaction at the controlled temperature until completion. The reaction is then carefully quenched by the slow addition of methanol.

-

Work-up and Purification: The mixture is acidified (e.g., with HCl), and the product is extracted into an aqueous layer. The aqueous layer is then basified, and the free amine product is extracted back into an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and concentrated. The final product is purified by column chromatography on silica gel to yield the enantiomerically enriched (2R)-2-(3,5-Difluorophenyl)pyrrolidine.

Causality Behind Choices: The use of a chiral catalyst is the cornerstone of this step. It creates a chiral environment around the imine, forcing the hydride from the reducing agent to attack from a specific face, leading to the preferential formation of the (R)-enantiomer. Low temperatures are used to minimize the thermal energy of the system, which increases the energy difference between the two transition states leading to the R and S products, thereby improving the enantiomeric excess (e.e.).

Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its ability to confer favorable properties such as improved aqueous solubility and the ability to form hydrogen bonds.[6] The introduction of a difluorophenyl group enhances these properties by providing metabolic stability and modulating electronic interactions with biological targets.

While (2R)-2-(3,5-Difluorophenyl)pyrrolidine is not as widely cited as its 2,5-difluoro counterpart (a key intermediate for the TRK kinase inhibitor Larotrectinib), its structural motifs suggest its utility in several therapeutic areas.[7][8]

-

CNS Agents: The pyrrolidine ring is a common feature in drugs targeting the central nervous system. The lipophilicity and polarity imparted by the difluorophenyl group can be tuned to optimize blood-brain barrier penetration.

-

Enzyme Inhibitors: As a chiral building block, it can be incorporated into molecules designed to fit into the specific chiral pockets of enzyme active sites, such as kinases, proteases, or other metabolic enzymes.

-

Receptor Modulators: The defined stereochemistry is crucial for selective interaction with G-protein coupled receptors (GPCRs) or ion channels, where enantiomers often exhibit vastly different pharmacological activities.

Caption: Logical flow from chiral building block to therapeutic application.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is publicly available for (2R)-2-(3,5-Difluorophenyl)pyrrolidine. However, based on the known hazards of structurally similar compounds like substituted pyrrolidines and fluoroaromatics, the following precautions are strongly advised.

Hazard Assessment

-

Skin and Eye Irritation: Assumed to be an irritant. Direct contact with skin and eyes should be avoided.

-

Inhalation: May be harmful if inhaled. Vapors or mists may cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat. Ensure a safety shower and eyewash station are readily available.

-

Storage

-

Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent degradation.[2][3]

-

Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[2][3]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention.

References

- CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.

- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

-

SAFETY DATA SHEET - (2S)-2-(3-fluorophenyl)pyrrolidine. Acros PharmaTech Limited. [Link]

-

130721-78-7,2-(Boc-amino)-4-chloropyridine. AccelaChemBio. [Link]

-

(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. Prisun Pharmatech. [Link]

-

Preparation method of 2-(2,5-difluorophenyl) pyrrolidine. Eureka | Patsnap. [Link]

-

Synthesis method and intermediate of (R)-2-(2,5-difluorophenyl)pyrrolidine. Eureka. [Link]

-

PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL)... European Patent Office. [Link]

-

WO/2017/201241 PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-Y L)-3-HYDROXYPYRROLIDINE-1-CARBOXAMIDE. WIPO Patentscope. [Link]

-

SY106651, Product Search. AccelaChemBio. [Link]

-

2-(2,5-Difluorophenyl)pyrrolidine, (R)- | C10H11F2N | CID 7176290. PubChem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 3. SY106651,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. (2R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE | 1218935-59-1 [chemicalbook.com]

- 5. China (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4 Manufacturer, Supplier | Zhonghan [xsu.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. acrospharma.co.kr [acrospharma.co.kr]

- 8. fishersci.com [fishersci.com]

(2S)-2-(3,5-Difluorophenyl)pyrrolidine: A Comprehensive Technical Guide

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its unique stereochemical and conformational properties allow it to serve as a versatile building block in the design of bioactive molecules. This guide provides an in-depth technical examination of a specific, highly valuable derivative: (2S)-2-(3,5-Difluorophenyl)pyrrolidine. The strategic placement of fluorine atoms on the phenyl ring significantly modulates the compound's physicochemical and pharmacological properties, making it a subject of considerable interest for researchers in drug discovery and development, particularly in the context of Central Nervous System (CNS) disorders.[4][5][6][7][8]

This document will delve into the molecular structure, stereochemistry, synthesis, and analytical characterization of (2S)-2-(3,5-Difluorophenyl)pyrrolidine. Furthermore, it will explore its applications and the underlying principles that make it a compelling moiety for modern drug design.

Molecular Structure and Physicochemical Properties

(2S)-2-(3,5-Difluorophenyl)pyrrolidine is a chiral molecule featuring a pyrrolidine ring substituted at the 2-position with a 3,5-difluorophenyl group. The "(2S)" designation specifies the absolute stereochemistry at the chiral center, which is crucial for its biological activity.

Core Structure and Stereochemistry

The fundamental structure consists of a saturated five-membered nitrogen-containing heterocycle (the pyrrolidine) attached to a difluorinated aromatic ring. The stereochemistry at the C2 position of the pyrrolidine ring is of paramount importance, as enantiomers often exhibit markedly different pharmacological profiles. For instance, the R- and S-enantiomers of a related 2-arylpyrrolidine have been shown to act as a potent 5-HT6 agonist and antagonist, respectively.[9]

The pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain.[10][11] The substituent at the C2 position can exist in either a pseudo-axial or pseudo-equatorial orientation, with the latter generally being more stable.

Physicochemical Data Summary

A summary of the key physicochemical properties of (2S)-2-(3,5-Difluorophenyl)pyrrolidine is presented in the table below.

| Property | Value | Source |

| CAS Number | 1217664-59-9 | [12] |

| Molecular Formula | C10H11F2N | [12] |

| Molecular Weight | 183.2 g/mol | [12] |

| IUPAC Name | (2S)-2-(3,5-difluorophenyl)pyrrolidine | [12] |

| SMILES | FC1=CC(F)=CC([C@@H]2CCCN2)=C1 | [12] |

| Purity | Typically ≥95.00% | [12] |

Synthesis of (2S)-2-(3,5-Difluorophenyl)pyrrolidine

The asymmetric synthesis of 2-arylpyrrolidines is a well-explored area of organic chemistry, with several strategies available to achieve high enantiomeric purity.[13][14][15][16] These methods are critical as the biological activity of such compounds is often highly dependent on their stereochemistry.

Retrosynthetic Analysis and Key Strategies

A common retrosynthetic approach for 2-arylpyrrolidines involves the cyclization of a linear precursor containing the necessary functional groups. Key strategies include:

-

Reductive Cyclization: This involves the cyclization of a γ-halo-ketimine or a similar precursor, where a reducing agent facilitates ring closure.

-

Catalytic Asymmetric Methods: Transition metal-catalyzed reactions, such as palladium-catalyzed carboamination, can provide enantiomerically enriched products.[9]

-

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary can direct the stereochemical outcome of a key bond-forming step.

Exemplary Synthetic Protocol: Asymmetric Reductive Cyclization

This protocol outlines a general and efficient method for the synthesis of enantiopure 2-arylpyrrolidines, adapted from established literature procedures.[13]

Experimental Protocol

Step 1: Synthesis of γ-chloro N-(tert-butanesulfinyl)ketimine

-

To a solution of the appropriate γ-chloro ketone in a suitable aprotic solvent (e.g., THF), add the chiral tert-butanesulfinamide.

-

Add a dehydrating agent, such as Ti(OEt)4, and stir the reaction mixture at reflux until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, quench with brine, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketimine, which can be purified by column chromatography.

Step 2: Diastereoselective Reduction and Cyclization

-

Dissolve the purified γ-chloro N-(tert-butanesulfinyl)ketimine in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add a solution of a reducing agent, such as LiBEt3H (Super-Hydride®), to the cooled solution.

-

Stir the reaction at -78 °C for several hours until the reduction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Warm the mixture to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-sulfinylpyrrolidine.

Step 3: Deprotection to Yield (2S)-2-(3,5-Difluorophenyl)pyrrolidine

-

Dissolve the crude N-sulfinylpyrrolidine in a suitable solvent (e.g., methanol or 1,4-dioxane).

-

Add a strong acid, such as a saturated solution of anhydrous HCl in 1,4-dioxane, and stir at room temperature for 1-2 hours.[13]

-

The hydrochloride salt of the product will precipitate. Collect the solid by filtration and wash with a non-polar solvent (e.g., diethyl ether).

-

To obtain the free base, dissolve the hydrochloride salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to afford the final product, (2S)-2-(3,5-Difluorophenyl)pyrrolidine.

Synthetic Pathway Visualization

Caption: Asymmetric synthesis of (2S)-2-(3,5-Difluorophenyl)pyrrolidine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR are used to confirm the connectivity of the molecule, while ¹⁹F NMR is crucial for verifying the presence and environment of the fluorine atoms.[17][18]

Typical ¹H NMR Data (Reference)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.2 | m |

| Pyrrolidine-H2 | ~4.2 | t or dd |

| Pyrrolidine-H5 | ~3.0 - 3.2 | m |

| Pyrrolidine-H3, H4 | 1.8 - 2.2 | m |

| NH | Broad singlet |

Note: Actual chemical shifts and multiplicities can vary depending on the solvent and concentration.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

Chiral Chromatography

To determine the enantiomeric excess (ee) of the synthesized product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee.

X-ray Crystallography

For an unambiguous determination of the absolute stereochemistry and the solid-state conformation, single-crystal X-ray diffraction can be performed if suitable crystals can be obtained.[10][11]

Applications in Drug Discovery and Development

The 2-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the Central Nervous System.[3] The introduction of the 3,5-difluorophenyl group can enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity to the target protein.

Role as a Key Intermediate

(2S)-2-(3,5-Difluorophenyl)pyrrolidine serves as a crucial building block in the synthesis of more complex molecules. For example, the related (R)-2-(2,5-difluorophenyl)pyrrolidine is a key intermediate in the synthesis of Larotrectinib, a potent and selective TRK inhibitor used in cancer therapy.[19]

Potential Pharmacological Activities

Derivatives of 2-arylpyrrolidines have shown a wide range of biological activities, including:

-

Anticonvulsant activity [20]

-

Dipeptidyl peptidase IV (DPP-IV) inhibition for the treatment of type 2 diabetes[21]

-

Modulation of neurotransmitter receptors and transporters , making them relevant for treating psychiatric and neurodegenerative disorders.

Structure-Activity Relationships and the Role of Fluorine

The two fluorine atoms on the phenyl ring play a significant role in the molecule's properties:

-

Increased Lipophilicity: Fluorine can increase lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration.

-

Metabolic Stability: The C-F bond is very strong, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds.

-

Conformational Effects: Fluorine substitution can influence the preferred conformation of the molecule, which can impact its binding to a biological target.

Logical Workflow for Drug Discovery Application

Caption: Workflow for utilizing the core scaffold in drug discovery.

Conclusion

(2S)-2-(3,5-Difluorophenyl)pyrrolidine is a molecule of significant strategic importance in modern medicinal chemistry. Its well-defined stereochemistry, coupled with the advantageous properties imparted by the difluorophenyl moiety, makes it a highly valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and structure-activity relationships is crucial for researchers aiming to leverage this scaffold in the development of next-generation pharmaceuticals. The methodologies and insights presented in this guide are intended to provide a solid foundation for such endeavors.

References

-

Wolfe, J. P., & Rossi, M. A. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PMC, NIH. [Link]

-

Foubelo, F., & Yus, M. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Organic & Biomolecular Chemistry, 8(10), 2334-2341. [Link]

-

Yus, M., & Foubelo, F. (2004). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, (17), 1936-1937. [Link]

-

Conti, P., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(10), 2262-2270. [Link]

-

Gage, J. R. (2017). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC, NIH. [Link]

- (Patent) CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

-

Mokhtari, B., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

- (Patent) CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.

-

PubChem. 2-(2,5-Difluorophenyl)pyrrolidine. [Link]

-

Deore, V. V., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(3), 481-489. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Harrington, R. W., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. IUCr Journals. [Link]

-

Harrington, R. W., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. IUCrData, 10(2). [Link]

-

Lara-Sánchez, A., et al. (2011). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions, 40(43), 11494-11509. [Link]

-

Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]

-

Kuranov, S. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]

-

Alpan, A. S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 123456. [Link]

-

Gribkoff, V. G., & Kaczmarek, L. K. (2017). The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes. Neuropharmacology, 120, 1-4. [Link]

-

Pajouhesh, H., & Lenz, G. R. (2015). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 9, 337. [Link]

-

Kumar, D., et al. (2021). Role of Drug Discovery in Central Nervous System Disorders: An Overview. Semantic Scholar. [Link]

-

Poleszak, E., & Serefko, A. (Eds.). (2021). Novel Compounds in the Treatment of the CNS Disorders, 2nd Edition. MDPI. [Link]

-

Kulkarni, S. S. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. F1000Research, 3, 75. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. (2S)-2-(3,5-difluorophenyl)pyrrolidine 95.00% | CAS: 1217664-59-9 | AChemBlock [achemblock.com]

- 13. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. rsc.org [rsc.org]

- 19. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 20. pnrjournal.com [pnrjournal.com]

- 21. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Difluorination: A Guide to the Physicochemical Properties of Difluorinated Pyrrolidines

For Immediate Release – In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] Among the privileged heterocyclic structures, the pyrrolidine ring is a frequently utilized motif, appearing in numerous FDA-approved drugs.[3] This guide delves into the nuanced and powerful effects of geminal difluorination on the physicochemical properties of the pyrrolidine ring, offering a critical resource for researchers, scientists, and drug development professionals. Understanding these shifts is paramount for designing molecules with optimized potency, selectivity, and pharmacokinetic profiles.[2][4]

The Foundational Impact of Difluorination on Core Physicochemical Parameters

The introduction of a gem-difluoro (CF₂) group into the pyrrolidine ring instigates profound changes in its electronic and conformational landscape. These alterations are not merely additive but result in a complex interplay that modulates several key drug-like properties.

Basicity (pKa): The Inductive Effect in Action

The basicity of the pyrrolidine nitrogen is a critical determinant of a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom.

This inductive effect destabilizes the protonated form (the conjugate acid), making the nitrogen less likely to accept a proton. The result is a significant decrease in the pKa of the pyrrolidine. For instance, the pKa of unsubstituted pyrrolidine is approximately 11.27, whereas the experimental pKa for 3,3-difluoropyrrolidine is dramatically lowered to 7.5.[5][6] This modulation allows chemists to fine-tune the basicity of a molecule to avoid unwanted interactions or improve its absorption profile.[7][8]

Table 1: Comparison of pKa Values for Pyrrolidine and Difluorinated Analogs

| Compound | pKa (Experimental) | pKa (Predicted) | Reference(s) |

| Pyrrolidine | 11.27 | - | [5] |

| 3,3-Difluoropyrrolidine | 7.5 | - | [5][6] |

| (S)-3-(Difluoromethyl)pyrrolidine | - | 9.42 ± 0.10 | [5] |

Note: Experimental data for all derivatives is not always available. Predicted values provide a useful estimation.

Lipophilicity (LogP/LogD): A Complex and Context-Dependent Shift

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While it is a common assumption that fluorination increases lipophilicity, the effect of gem-difluorination is more intricate and highly dependent on the molecular context.[7][9]

The impact on LogP can be an increase or a decrease, influenced by factors such as the position of the CF₂ group, the overall molecular structure, and intramolecular interactions.[7][9][10] The interplay between the added nonpolar surface area of the fluorine atoms and the alteration of the molecule's overall dipole moment can lead to these varied outcomes. This complexity underscores the importance of experimental determination rather than relying solely on predictive models, which can struggle with the nuances of fluorinated compounds.[11]

Conformational Control: Ring Pucker and Stereoelectronic Effects

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of "puckered" conformations, typically described as envelope or twist forms.[3] Fluorination at the C3 or C4 position can lock the ring into a preferred pucker.[12][13] This conformational restriction is driven by powerful stereoelectronic effects, primarily the gauche effect, where a favorable hyperconjugation interaction (σC–H → σ*C–F) stabilizes a specific geometry.[12][14]

For example, a fluorine atom at the 4-position can enforce either a Cγ-exo or Cγ-endo pucker, depending on its stereochemistry.[13][15] This conformational biasing has profound implications for how a molecule presents its substituents in three-dimensional space, directly impacting its ability to bind to a biological target.[13][16] By rigidly controlling the conformation, medicinal chemists can enhance binding affinity and selectivity.

Caption: Impact of difluorination on pyrrolidine ring conformation.

Metabolic Stability: Blocking Metabolic Hotspots

A major advantage of incorporating fluorine into drug candidates is the enhanced metabolic stability.[8][17][18] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to oxidative metabolism by enzymes such as Cytochrome P450 (CYP).[19]

By replacing a metabolically labile C-H bond with a C-F bond, particularly at a site prone to hydroxylation, chemists can effectively "shield" the molecule from degradation.[18] This often leads to an increased half-life and improved bioavailability of the drug.[4][8] While gem-difluorination inherently blocks a site of potential metabolism, it's crucial to note that it doesn't always guarantee improved overall metabolic stability, as other sites on the molecule may become more susceptible.[19]

Experimental Workflows for Characterizing Difluorinated Pyrrolidines

Accurate experimental determination of these physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR).

Caption: Workflow for physicochemical property evaluation.

Protocol: Potentiometric Titration for pKa Determination

This method remains the gold standard for pKa measurement due to its accuracy and reliability.

Objective: To determine the acid dissociation constant (pKa) of a difluorinated pyrrolidine derivative.

Materials:

-

Calibrated pH meter and electrode

-

Autotitrator or manual burette (Class A)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Degassed, deionized water

-

The difluorinated pyrrolidine compound of interest

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a specific volume of deionized water to create a solution of known concentration (e.g., 1-10 mM).

-

Acidification: Add a known excess of standardized HCl to the solution to ensure the pyrrolidine nitrogen is fully protonated.

-

Titration: Titrate the solution with the standardized NaOH solution, recording the pH value after each incremental addition of titrant.

-

Data Plotting: Plot the recorded pH values against the volume of NaOH added.

-

Endpoint Determination: Identify the equivalence point(s) from the titration curve (the point of maximum slope). The pKa is equal to the pH at the half-equivalence point.

-

Calculation: Use appropriate software or manual calculation to determine the precise pKa value from the titration data.

Self-Validation: The sharpness of the inflection point on the titration curve serves as an internal validation of the measurement's quality. A clean, well-defined inflection indicates an accurate titration.

Protocol: Shake-Flask Method for LogD Measurement

This traditional method directly measures the partitioning of a compound between an aqueous and an organic phase at a specific pH.

Objective: To determine the distribution coefficient (LogD) at pH 7.4.

Materials:

-

1-Octanol (pre-saturated with buffer)

-

Aqueous buffer solution (e.g., PBS, pH 7.4, pre-saturated with 1-octanol)

-

The difluorinated pyrrolidine compound

-

Vials with Teflon-lined caps

-

Mechanical shaker or rotator

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Preparation: Pre-saturate the 1-octanol and aqueous buffer with each other by mixing them vigorously for at least 24 hours and then allowing the layers to separate.

-

Sample Addition: Prepare a stock solution of the compound in a suitable solvent. Add a small aliquot to a vial containing known volumes of the pre-saturated 1-octanol and buffer (e.g., 1:1 v/v). The final concentration should be within the linear range of the analytical detector.

-

Equilibration: Cap the vials tightly and shake them at a constant temperature for a set period (e.g., 1-24 hours) to allow for complete equilibration.

-

Phase Separation: Centrifuge the vials at high speed to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a calibrated analytical method (e.g., HPLC).

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Self-Validation: Run the experiment in triplicate to ensure reproducibility. The mass balance (total amount of compound recovered from both phases) should be close to 100% of the initial amount added.

Conclusion: A Tool for Rational Drug Design

The gem-difluorination of pyrrolidines is a powerful and versatile strategy in medicinal chemistry. It provides a means to rationally modulate key physicochemical properties, including basicity, conformational preference, and metabolic stability. While the impact on lipophilicity is complex, the ability to fine-tune other parameters offers a distinct advantage. A thorough understanding of these effects, grounded in robust experimental data, empowers scientists to overcome common drug development hurdles and design next-generation therapeutics with superior efficacy and safety profiles.

References

-

Title: Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs Source: PubMed URL: [Link]

-

Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins Source: PMC - PubMed Central URL: [Link]

-

Title: Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes Source: ResearchGate URL: [Link]

-

Title: A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines... Source: ResearchGate URL: [Link]

-

Title: Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry Source: ACS Publications URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: ResearchGate URL: [Link]

-

Title: Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery Source: ResearchGate URL: [Link]

-

Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Publishing URL: [Link]

-

Title: Key developments in fluorinated heterocycles Source: Taylor & Francis URL: [Link]

-

Title: Minimising conformational bias in fluoroprolines through vicinal difluorination Source: RSC Publishing URL: [Link]

-

Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: RSC Publishing URL: [Link]

-

Title: Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes Source: PubMed URL: [Link]

-

Title: Fluorine effect on proline conformation. (A) pyrrolidine ring puckers... Source: ResearchGate URL: [Link]

-

Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

-

Title: Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones Source: ResearchGate URL: [Link]

-

Title: (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds Source: ResearchGate URL: [Link]

-

Title: Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines Source: Thieme Connect URL: [Link]

-

Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines Source: Beilstein Journals URL: [Link]

-

Title: 3,3-Difluoropyrrolidine Source: PubChem URL: [Link]

-

Title: 2-(2,5-Difluorophenyl)pyrrolidine Source: PubChem URL: [Link]

-

Title: Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes Source: ResearchGate URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

-

Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

-

Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Innovation Journal URL: [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(3,5-Difluorophenyl)pyrrolidine

Abstract: This technical guide provides a comprehensive overview of 2-(3,5-Difluorophenyl)pyrrolidine, a key fluorinated building block in modern medicinal chemistry. The document details its chemical identifiers, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its significant applications in drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering expert insights into the strategic use of this versatile scaffold.

Core Chemical Identifiers and Properties

This compound is a synthetic organic compound featuring a pyrrolidine ring substituted with a 3,5-difluorophenyl group. The strategic placement of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.[1][2] The pyrrolidine ring itself is a prevalent motif in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and serve as a versatile pharmacophore.[3][4]

Key identifiers and properties are summarized below for quick reference.

| Identifier Type | Data | Source(s) |

| CAS Number | 886503-11-3 | [5] |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₁F₂N | [6] |

| Molecular Weight | 183.20 g/mol | [7] |

| Canonical SMILES | C1CC(NC1)C2=CC(=CC(=C2)F)F | [5] |

| InChI Key | QZDSVCLZJIOXSN-UHFFFAOYSA-N | |

| Purity (Typical) | ≥95% | [6] |

| Appearance | Varies (Typically an oil or solid) |

Note: The compound exists as a racemate and as individual (R) and (S) enantiomers, which may have different CAS numbers. For example, the (S)-enantiomer is identified by CAS number 1217664-59-9.[6]

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrrolidines is a well-established field, yet the preparation of specific analogs like this compound requires careful selection of methods to ensure high yield and purity. A common and effective strategy involves the asymmetric reduction of a cyclic imine precursor.

Representative Synthesis Protocol: Asymmetric Reduction

This protocol outlines a multi-step synthesis adapted from methodologies described in patent literature, which is suitable for producing chiral this compound.[8]

Step 1: Grignard Reaction to Form Hydroxy-Pyrrolidine Intermediate

-

Reaction: N-Boc-2-pyrrolidinone is reacted with a Grignard reagent formed from 1-bromo-3,5-difluorobenzene.

-

Rationale (Expertise): This organometallic addition is a classic C-C bond-forming reaction. N-Boc-2-pyrrolidinone is chosen as the starting material because the Boc (tert-butyloxycarbonyl) group protects the amine and activates the lactam carbonyl for nucleophilic attack. The Grignard reagent provides the difluorophenyl moiety. The reaction is conducted at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF to prevent side reactions and ensure stability of the organometallic species.

Step 2: Dehydration and Deprotection to Form Cyclic Imine

-

Reaction: The resulting hydroxylated intermediate is treated with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).

-

Rationale (Trustworthiness): The acidic conditions serve two purposes simultaneously. First, they catalyze the elimination of the hydroxyl group as water (dehydration) to form a stable cyclic imine (5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole). Second, the acid cleaves the Boc protecting group. This dual function creates an efficient, atom-economical step. The reaction progress can be monitored by TLC or LC-MS until the starting material is fully consumed.

Step 3: Asymmetric Reduction to Final Product

-

Reaction: The cyclic imine is reduced using a chiral reducing agent system, such as a borane source (e.g., borane-ammonia complex) in the presence of a chiral acid catalyst.

-

Rationale (Authoritative Grounding): This is the critical enantioselective step. The chiral acid coordinates to the imine nitrogen, creating a chiral environment that directs the hydride delivery from the borane reductant to one face of the imine C=N double bond. This facial selectivity results in the formation of one enantiomer in excess over the other, yielding an enantiomerically enriched product. The choice of chiral acid is paramount for achieving high enantiomeric excess (e.e.).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the described synthetic pathway.

Caption: Fig. 1: General Synthesis Workflow for this compound.

Applications in Drug Discovery and Development

The 2-(phenyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry. The addition of the 3,5-difluoro substitution pattern provides specific advantages, including:

-

Metabolic Stability: The C-F bond is exceptionally strong, and fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen, which can be crucial for optimizing a compound's ionization state, solubility, and cell permeability at physiological pH.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity and selectivity.

This building block is particularly valuable in the synthesis of inhibitors for various enzyme classes and receptor modulators. While specific examples for the 3,5-difluoro isomer are often proprietary, its close analogs, like the 2,5-difluorophenyl pyrrolidine variant, are crucial components of potent therapeutic agents. For instance, the (R)-2-(2,5-difluorophenyl)pyrrolidine core is a key structural element in Larotrectinib , a highly selective TRK (tropomyosin receptor kinase) inhibitor used in cancer therapy.[9][10][11][12]

Role as a Pharmacophore in Kinase Inhibition

In the context of kinase inhibitors like Larotrectinib, the difluorophenyl-pyrrolidine moiety serves a critical role by anchoring the molecule within the ATP-binding pocket of the target kinase.

The diagram below conceptualizes the interaction of a hypothetical inhibitor containing the 2-(difluorophenyl)pyrrolidine scaffold with a generic kinase active site.

Caption: Fig. 2: Conceptual Kinase Inhibition via a Difluorophenyl-pyrrolidine Scaffold.

In this model, the pyrrolidine ring acts as a central scaffold, orienting the other functional groups of the inhibitor. The difluorophenyl group typically extends into a hydrophobic pocket, while other parts of the inhibitor (not shown) form hydrogen bonds with the kinase hinge region. This binding mode is a common strategy for achieving potent and selective kinase inhibition.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its unique combination of a three-dimensional saturated heterocycle and a strategically fluorinated aromatic ring provides medicinal chemists with a powerful building block to address challenges in metabolic stability, target affinity, and selectivity.[1][13] As the demand for more sophisticated and effective therapeutics continues to grow, the utility of well-designed fluorinated scaffolds like this one will undoubtedly expand, paving the way for the next generation of innovative medicines.

References

-

PubChem. 2-(2,5-Difluorophenyl)pyrrolidine. [Link]

- Google Patents. The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine (CN110981779B).

-

Autech Industry Co.,Limited. (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. [Link]

- Google Patents. Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride (CN104672121A).

-

PubChem. 2-(3,4-Difluorophenyl)pyrrolidine. [Link]

-

precisionFDA. 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)-. [Link]

-

Global Substance Registration System (GSRS). 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE, (R)-. [Link]

-

National Center for Biotechnology Information (NCBI). Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

WIPO Patentscope. PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-Y L)-3-HYDROXYPYRROLIDINE-1-CARBOXAMIDE. [Link]

-

European Patent Office. PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). [Link]

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

ResearchGate. emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. [Link]

-

Medium. The Importance of Fluorinated Building Blocks in Drug Discovery. [Link]

-

National Center for Biotechnology Information (NCBI). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. 886503-11-3|this compound|BLD Pharm [bldpharm.com]

- 6. (2S)-2-(3,5-difluorophenyl)pyrrolidine 95.00% | CAS: 1217664-59-9 | AChemBlock [achemblock.com]

- 7. 2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 24697858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 9. (2R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE | 1218935-59-1 [chemicalbook.com]

- 10. zhonghanchemical.com [zhonghanchemical.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. data.epo.org [data.epo.org]

- 13. researchgate.net [researchgate.net]

The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery

Abstract: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its prevalence in natural products, such as the amino acid proline, and its synthetic accessibility have made it a "versatile scaffold" for the development of novel therapeutic agents.[2][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical factor in achieving target selectivity and desired pharmacological profiles.[2][4] This guide provides an in-depth analysis of the diverse biological activities of substituted pyrrolidine scaffolds, explores key structure-activity relationships (SAR), and presents detailed experimental protocols for assessing their therapeutic potential.

The Pyrrolidine Core: A Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The pyrrolidine ring is a quintessential example of such a scaffold.[5] Its utility is rooted in several key physicochemical and structural features:

-

Three-Dimensionality: Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar and exists in various puckered conformations (a phenomenon known as "pseudorotation").[2][4] This flexibility, combined with the potential for up to four stereogenic centers, allows for the precise spatial orientation of substituents to maximize interactions with target proteins.[2]

-

Physicochemical Properties: The nitrogen atom imparts basicity and can act as a hydrogen bond donor (as an N-H group) or acceptor.[6] This feature is crucial for modulating properties like aqueous solubility and for forming key interactions within a biological target's binding site.

-

Synthetic Tractability: A vast array of synthetic methods exists for both the construction of the pyrrolidine ring and the functionalization of pre-formed rings, such as L-proline derivatives.[2] This enables the creation of large, diverse chemical libraries for high-throughput screening.

The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs, making it one of the most common five-membered non-aromatic nitrogen heterocycles in medicine.[2]

Key Therapeutic Applications and Biological Activities

Substituted pyrrolidines exhibit a remarkable breadth of biological activities, targeting a wide range of enzymes, receptors, and ion channels.[3] This section will explore several key therapeutic areas where this scaffold has proven indispensable.

Antiviral Activity

Pyrrolidine derivatives are prominent in antiviral drug discovery, particularly against HIV and Hepatitis C.

-

HIV-1 Protease Inhibitors: The pyrrolidine ring can mimic the proline residue of the natural substrate of HIV-1 protease, an enzyme critical for viral maturation. By incorporating the scaffold into peptidomimetic structures, potent inhibitors have been developed.

-

Hepatitis C Virus (HCV) NS5A Inhibitors: Ombitasvir is a potent antiviral medication containing a pyrrolidine moiety used to treat chronic Hepatitis C. It functions by inhibiting NS5A, a protein essential for viral replication and assembly.[7]

Antidiabetic Activity (DPP-4 Inhibition)

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," are a major class of oral medications for type 2 diabetes. Many of these inhibitors feature a pyrrolidine ring which plays a critical role in binding to the S1 subsite of the DPP-4 enzyme.[8]

-

Mechanism of Action: DPP-4 inactivates incretin hormones, which are responsible for stimulating insulin release. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.

-

Structure-Activity Relationship (SAR): The pyrrolidine moiety, often with a cyano or other electrophilic group at the 2-position, forms a covalent or non-covalent interaction with the catalytic serine residue (Ser630) in the enzyme's active site.[8] The stereochemistry of the pyrrolidine ring is crucial for potent inhibition.

Anticancer Activity

The pyrrolidine scaffold is found in numerous compounds with potent anticancer activity, acting through diverse mechanisms.[9]

-

Enzyme Inhibition: Spiro[pyrrolidine-3,3′-oxindoles] have been developed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), showing promise against breast cancer.[2]

-

Receptor Antagonism: Certain pyrrolidine derivatives act as antagonists for the CXCR4 chemokine receptor, which is implicated in cancer metastasis.[3]

-

General Cytotoxicity: Many novel substituted pyrrolidines have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HeLa (cervical), and HT-29 (colon).[2][3] The specific substitution pattern on the pyrrolidine ring is key to this activity. For example, studies have shown that thiophene-containing derivatives can exhibit greater cytotoxicity than their phenyl-substituted counterparts.[2]

Central Nervous System (CNS) Activity

The scaffold's ability to cross the blood-brain barrier makes it attractive for developing CNS-active agents.

-

Anticonvulsants: Derivatives of pyrrolidine-2,5-dione have been synthesized and tested for anticonvulsant properties, with some compounds showing efficacy comparable to or greater than established drugs like valproic acid in preclinical models.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the ring.[10] Understanding these relationships is fundamental to rational drug design.

-

Causality of Substituent Choice: The choice of a substituent is not arbitrary; it is a hypothesis. For instance, adding a bulky, lipophilic group (e.g., a 3-phenylbutyl group) might be intended to probe a hydrophobic pocket in the target protein.[10] Conversely, adding a polar group (e.g., a hydroxymethyl group) could be an attempt to form a new hydrogen bond with a specific amino acid residue.[10]

-

Stereochemistry is Paramount: The spatial arrangement of substituents can dramatically alter binding affinity and biological activity.[2] A change in stereochemistry at a single carbon can switch a compound from being a potent agonist to an antagonist, or render it completely inactive, due to the highly specific, three-dimensional nature of protein binding sites.[4]

Table 1: Example SAR Data for Pyrrolidine-based CXCR4 Antagonists

| Compound ID | R1 Substituent | R2 Substituent | Binding Affinity (IC50, nM)[3] |

|---|---|---|---|

| 26 | Pyridine | Piperazine | 79 |

| 27a | Phenyl | Piperazine | 150 |

| 27b | Pyridine | Morpholine | 210 |

As demonstrated, the presence of a pyridine ring at R1 and a piperazine at R2 (Compound 26) results in the highest binding affinity for the CXCR4 receptor.[3]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This section provides a detailed, self-validating protocol for assessing the inhibitory potential of novel pyrrolidine compounds against the DPP-4 enzyme. The causality behind each step is explained to provide a deeper understanding of the methodology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (a substituted pyrrolidine) against recombinant human DPP-4.

Materials:

-

Recombinant Human DPP-4 Enzyme

-

DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

-

Test Compounds (dissolved in DMSO)

-

Reference Inhibitor (e.g., Sitagliptin)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Experimental Workflow Diagram:

// Node Definitions A [label="1. Prepare Reagents\n- Dilute Enzyme\n- Serially dilute Compounds\n- Prepare Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Plate Dispensing\n- Add Buffer\n- Add Test Compound/Control\n- Add Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Pre-incubation\n- 15 min at 37°C\n- Allows inhibitor to bind enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Initiate Reaction\n- Add Substrate (Gly-Pro-AMC)\n- Starts enzymatic cleavage", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Kinetic Measurement\n- Read fluorescence every 60s for 30 min\n- Measures product (AMC) formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Data Analysis\n- Calculate reaction rates (V)\n- Plot % Inhibition vs. [Compound]\n- Determine IC50 via non-linear regression", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [label="Component Preparation"]; B -> C [label="Plate Setup"]; C -> D [label="Binding Equilibrium"]; D -> E [label="Enzymatic Reaction"]; E -> F [label="Data Acquisition & Processing"]; } END_DOT Caption: Step-by-step workflow for the in vitro DPP-4 inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation (Self-Validation: Concentration Accuracy):

-

Prepare a stock solution of the test pyrrolidine compound in 100% DMSO.

-

Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). A positive control (Sitagliptin) and a negative control (DMSO vehicle) must be run in parallel.

-

Causality: This concentration gradient is essential for generating a dose-response curve, from which the IC50 value is derived. Using a known inhibitor validates the assay's sensitivity and accuracy.

-

-

Enzyme Reaction Setup (Self-Validation: Consistent Activity):

-

To the wells of a 96-well black microplate, add 50 µL of assay buffer.

-

Add 10 µL of the serially diluted test compound, reference inhibitor, or DMSO vehicle to the appropriate wells.

-

Add 20 µL of diluted recombinant human DPP-4 enzyme solution.

-

Causality: Adding the enzyme to the potential inhibitor before the substrate allows for binding to occur. This pre-incubation step is critical for inhibitors that may have a slow on-rate.

-

-

Pre-incubation:

-

Shake the plate gently and incubate at 37°C for 15 minutes.

-

Causality: This step allows the enzyme-inhibitor binding to approach equilibrium, ensuring that the measured inhibition is a true reflection of the compound's potency.

-

-

Reaction Initiation and Measurement (Self-Validation: Linearity):

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate (Gly-Pro-AMC) to all wells.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity (Ex/Em = 360/460 nm) kinetically over 30 minutes.

-

Causality: The rate of increase in fluorescence is directly proportional to the rate of enzyme activity, as the cleavage of the substrate releases the fluorescent AMC molecule. The initial linear phase of this reaction is used for calculations.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Future Directions and Conclusion

The pyrrolidine scaffold continues to be a highly privileged and fruitful starting point for the design and discovery of new therapeutic agents.[1] Its structural and stereochemical diversity allows for the generation of compounds with a wide array of biological activities, addressing a multitude of unmet medical needs.[2][3] Future research will likely focus on:

-

Novel Scaffolds: Exploring diverse and complex pyrrolidine-based skeletons, including fused and spirocyclic systems, to access novel chemical space.[11]

-

Targeted Therapies: Designing highly selective inhibitors for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Hybrid Molecules: Combining the pyrrolidine scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.[3]

This technical guide has provided a comprehensive overview of the significant pharmacological potential of pyrrolidine derivatives, supported by quantitative data and detailed experimental protocols. The continued exploration of this versatile heterocyclic core, guided by a deep understanding of SAR and rigorous biological evaluation, will undoubtedly lead to the development of the next generation of innovative medicines.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4863. Available from: [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

Al-Tawfiq, Z., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. bioRxiv. Available from: [Link]

-

Jeelan Basha, N., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 27(2), 789-820. Available from: [Link]

-

Jeelan Basha, N., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed. Available from: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248033. Available from: [Link]

-

Al-Tawfiq, Z., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. PubMed. Available from: [Link]

-

Tušek, N., et al. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9886-9904. Available from: [Link]

-

Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Available from: [Link]

-

National Institutes of Health. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Available from: [Link]

-

ResearchGate. (n.d.). Pyrrole, pyrrolidine analogs as drug candidates-I. Available from: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available from: [Link]

-

Jeelan Basha, N., et al. (2022). (PDF) Therapeutic potential of pyrrole and pyrrolidine analogs: an update. ResearchGate. Available from: [Link]

-

ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Available from: [Link]

-

ResearchGate. (n.d.). Pyrrole, pyrrolidine analogs as drug candidates-III. Available from: [Link]

-

East China Normal University. (n.d.). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Available from: [Link]

-

ACS Publications. (n.d.). Construction of Diverse Pyrrolidine-Based Skeletons through the Ag-Catalyzed Stereoselective Addition–Elimination Reaction of Azomethine Ylides with Nitroallyl Acetates. Organic Letters. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Spectroscopic Data of 2-(3,5-Difluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Difluorophenyl)pyrrolidine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrrolidine ring attached to a difluorinated phenyl group, is a key component in the development of various therapeutic agents. The strategic placement of fluorine atoms on the phenyl ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is crucial for the unambiguous identification, characterization, and quality control of this important chemical entity.

Molecular Structure and Isomerism

The core structure of the topic compound consists of a saturated five-membered nitrogen-containing heterocycle (pyrrolidine) substituted at the 2-position with a 3,5-difluorophenyl group. It is important to distinguish this isomer from its positional isomers, such as 2-(2,4-difluorophenyl)pyrrolidine or 2-(2,5-difluorophenyl)pyrrolidine, as each will exhibit unique spectroscopic properties. The synthesis of related isomers, such as R-2-(2,5-difluorophenyl)pyrrolidine, has been documented in the context of preparing intermediates for pharmaceuticals like Larotrectinib.[1]

Caption: Molecular structure of this compound.

Synthesis and Characterization